L-Cystine N-carboxyanhydride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

L-Cystine N-carboxyanhydride (LC-NCA) is a cyclic monomer derived from the amino acid L-cystine, which contains a disulfide bond. It is widely used in ring-opening polymerization (ROP) to synthesize polypeptides with redox-responsive properties due to its ability to introduce disulfide cross-links . These cross-links are cleavable under reducing conditions (e.g., high glutathione (GSH) concentrations in tumor microenvironments), making LC-NCA a critical component in drug delivery systems (DDS) .

However, LC-NCA is prone to decomposition side reactions, such as β-elimination and 2,5-diketopiperazine formation, particularly in the presence of amines. These reactions reduce the available cross-linking sites, leading to inconsistent material properties . Despite these limitations, LC-NCA remains popular due to the natural abundance of L-cystine and its biocompatibility .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Cystine N-carboxyanhydride is typically synthesized through the reaction of L-cystine with phosgene or triphosgene. The reaction involves the formation of a cyclic anhydride from the amino acid. The process is carried out under controlled conditions to ensure the purity and yield of the product. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Hydrolysis Reactions

L-Cystine NCA undergoes hydrolysis in aqueous environments, regenerating the parent amino acid (L-cystine) and releasing carbon dioxide:

L Cystine NCA+H2O→L Cystine+CO2

This reaction is moisture-sensitive, with hydrolysis rates accelerating in the presence of acids or bases . Residual hydrogen chloride (HCl) from synthesis can catalyze rapid decomposition, producing chlorinated by-products that affect purity .

Key Findings :

-

Hydrolysis is suppressed using acid scavengers like propylene oxide (PO), which reacts with HCl at room temperature (<3 min) .

-

Stability in hydrous conditions is limited, necessitating anhydrous handling for polymerization .

Ring-Opening Polymerization (ROP)

ROP of L-Cystine NCA enables the synthesis of polypeptides with disulfide linkages, critical for biomaterials and drug delivery.

Mechanisms

-

Amine Mechanism :

Initiated by nucleophilic attack of a primary amine on the NCA carbonyl, propagating via deprotonation and chain elongation .

NCA+amine→polypeptide+CO2 -

Activated Monomer (AM) Mechanism :

Involves deprotonation of NCA by strong bases, forming an activated monomer that propagates chain growth .

Catalysts and Conditions :

-

Crown ethers : Accelerate polymerization in low-polarity solvents (e.g., dichloromethane), achieving 95% conversion of γ-benzyl-L-glutamate NCA within 18 min .

-

Metal catalysts : Enhance control over molecular weight and dispersity .

Functional Group Compatibility

-

The disulfide bond in L-Cystine NCA remains intact during ROP, enabling cross-linked polymer architectures.

-

Free thiols (e.g., cysteine derivatives) require protection but can be incorporated post-polymerization .

Stability and Decomposition

L-Cystine NCA is prone to thermal and hydrolytic degradation:

Mitigation Strategies :

-

Use of purge gases (e.g., nitrogen) to remove HCl during synthesis .

-

Epoxides (e.g., PO) as scavengers for moisture-tolerant synthesis .

Comparison with Other NCAs

| NCA Type | Reactivity with Water | Polymerization Rate | Functional Group Tolerance |

|---|---|---|---|

| L-Cystine NCA | High | Moderate | Disulfide stable |

| γ-Benzyl-L-glutamate NCA | Moderate | Fast (<20 min) | Ester-protected carboxyl |

| L-Lysine NCA | Moderate | Fast | Side-chain protection needed |

Scientific Research Applications

Polymer Synthesis

CysNCA serves as a building block for synthesizing polypeptides via ROP. The ability to control the polymerization process enables the production of polypeptides with specific molecular weights and architectures. This is particularly useful for creating functionalized polypeptides that can be tailored for specific applications.

| Application | Description |

|---|---|

| Drug Delivery Systems | Polypeptides synthesized from CysNCA can encapsulate drugs, enhancing their delivery and efficacy. |

| Tissue Engineering | CysNCA-derived polypeptides can be used to create scaffolds that support cell growth and tissue regeneration. |

| Antimicrobial Agents | Certain polypeptide structures exhibit antimicrobial properties, making them suitable for medical applications. |

Biomedical Applications

CysNCA's potential in biomedical applications is particularly noteworthy. Its derivatives have been explored for use in drug delivery, where they can improve the solubility and stability of therapeutic agents.

-

Case Study: Copaxone®

Copaxone® is a co-polypeptide prepared using NCAs, including CysNCA, which has been shown to be effective in treating multiple sclerosis. This drug generated significant global sales, highlighting the commercial viability of polypeptide therapeutics derived from NCAs . -

Case Study: Surface Coatings

Research has demonstrated that polypeptides synthesized from CysNCA can be employed as non-fouling coatings for medical devices, enhancing biocompatibility and reducing infection rates .

Catalysis

CysNCA has been investigated as a catalyst in various chemical reactions. The unique structure of polypeptides derived from CysNCA allows them to act as efficient catalysts in asymmetric reactions, contributing to advancements in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of L-Cystine N-carboxyanhydride involves the ring-opening polymerization process, where the cyclic anhydride reacts with initiators to form polypeptide chains. The disulfide bond in L-cystine plays a crucial role in the stability and functionality of the resulting polymers. The compound’s ability to undergo oxidation and reduction reactions also contributes to its versatility in various applications.

Comparison with Similar Compounds

Comparison with Similar N-Carboxyanhydrides

L-Homocysteine N-Carboxyanhydride (LHC-NCA)

LHC-NCA, a structural analog of LC-NCA with an additional methylene group, avoids the decomposition pathways observed in LC-NCA. Key differences include:

- Synthetic Utility : Polymers derived from LHC-NCA exhibit predictable mechanical and degradation properties, making it superior for applications requiring precise control, such as tissue engineering .

| Property | LC-NCA | LHC-NCA |

|---|---|---|

| Decomposition Reactions | β-elimination, diketopiperazine | None observed |

| Cross-Linking Efficiency | Reduced due to decomposition | High and consistent |

| Biocompatibility | High | High |

| Primary Application | Redox-responsive DDS | Stable hydrogels |

Benzyl L-Glutamate NCA (BLG-NCA) and L-Phenylalanine NCA (LP-NCA)

BLG-NCA and LP-NCA are non-cross-linking NCAs used to form the hydrophobic backbone of copolymer nanogels. Unlike LC-NCA, they contribute to structural integrity rather than responsiveness:

- BLG-NCA: Enhances hydrophobicity for drug encapsulation. Used with LC-NCA in mPEG-P(BLG-co-LC) nanogels for sustained drug release .

- LP-NCA: Improves mechanical strength. In R9-PEG-P(LP-co-LC) nanogels, LP-NCA balances redox sensitivity (from LC-NCA) with mucoadhesion .

| Role in Copolymers | LC-NCA | BLG-NCA / LP-NCA |

|---|---|---|

| Function | Cross-linking, redox response | Structural backbone |

| Responsiveness | GSH-sensitive | Non-responsive |

| Example System | mPEG-P(LP-co-LC) nanogels | PEG-P(BLG-co-LC) nanogels |

γ-Protected L-Glutamic Acid NCA (γ-PGA-NCA)

This NCA forms α-polyglutamic acid (α-PGA) via ROP. Unlike LC-NCA:

- Linkage Type : γ-linkages in α-PGA confer protease resistance, ideal for biomedical coatings .

- Applications: Used in non-responsive, durable materials (e.g., surgical implants) rather than drug delivery .

β-Benzyl L-Aspartic Acid NCA

This NCA synthesizes poly(aspartate) copolymers for pH-sensitive DDS. Key distinctions from LC-NCA:

- Responsiveness : pH-dependent degradation (via aspartate side chains) vs. redox-responsive disulfides in LC-NCA .

- Drug Release Profile : Sustained release in acidic environments (e.g., tumors) compared to LC-NCA’s burst release under reducing conditions .

Comparison with Other Cross-Linking NCAs

Nε-tert-Butyloxycarbonyl-L-Lysine NCA (NCA-Lys(Boc))

Used in polypeptide hydrogels, NCA-Lys(Boc) provides pH-sensitive cross-links via deprotection of tert-butyloxycarbonyl groups. Unlike LC-NCA:

- Stimulus : pH changes vs. redox signals .

- Applications : Wound healing hydrogels that degrade in acidic infection sites .

Mannose-6-Phosphate NCA (M6P-NCA)

M6P-NCA enables lysosome-targeting chimaeras (LYTACs) for protein degradation. Contrasts with LC-NCA:

- Function : Targets extracellular proteins for lysosomal degradation, unlike LC-NCA’s role in intracellular drug release .

Tables

Table 1: Stability and Responsiveness of Selected NCAs

| NCA | Stability | Stimulus | Primary Application |

|---|---|---|---|

| L-Cystine NCA | Low (decomposes) | Redox (GSH) | Cancer drug delivery |

| L-Homocysteine NCA | High | Redox (GSH) | Stable hydrogels |

| β-Benzyl L-Aspartic NCA | Moderate | pH | pH-sensitive DDS |

| M6P-NCA | High | Lysosomal targeting | Protein degradation (LYTACs) |

Table 2: Copolymer Systems Using LC-NCA

| Copolymer | Components | Function |

|---|---|---|

| mPEG-P(LP-co-LC) | LP-NCA, LC-NCA | Mucoadhesive DDS for bladder cancer |

| DMA-PLL-LC | LC-NCA, ZLL-NCA | Dual pH/redox-responsive nanogels |

| R9-PEG-P(LP-co-LC) | LP-NCA, LC-NCA, PEG | Enhanced tumor penetration |

Biological Activity

L-Cystine N-Carboxyanhydride (L-Cystine NCA) is a derivative of the amino acid cystine, widely studied for its role in the synthesis of polypeptides via ring-opening polymerization. This compound has shown significant potential in biomedical and pharmaceutical applications due to its unique chemical and biological properties.

1.1. Role in Protein and Peptide Synthesis

- Ring-Opening Polymerization (ROP): L-Cystine NCA is commonly used as a monomer in ROP to synthesize polypeptides. These polypeptides mimic natural proteins and can be functionalized to exhibit specific biological activities, such as drug delivery or antimicrobial effects .

- Stabilizing Protein Structures: L-Cystine contributes to protein stability through disulfide bridges, which are essential for maintaining tertiary and quaternary protein structures .

1.2. Antioxidant Properties

- Redox Reactions: The cysteine residue, derived from cystine, plays a crucial role in cellular redox reactions. It is involved in the synthesis of glutathione, a potent antioxidant that protects cells from oxidative stress by neutralizing reactive oxygen species (ROS) .

1.3. Drug Delivery Applications

- Nanocarriers: Polymers synthesized from L-Cystine NCA have been used to create nanocarriers for anticancer drugs like doxorubicin. These carriers exhibit controlled drug release under specific pH and redox conditions, making them suitable for targeted cancer therapy .

- Synergistic Therapies: Gold-embedded micelles based on poly(L-cysteine) have demonstrated combined chemo- and photothermal therapeutic effects against cancer cells .

2.1. Anticancer Applications

- Study on Breast Cancer Cell Lines: Nanoparticles (NPs) synthesized from L-Cystine NCA were loaded with doxorubicin and tested on breast cancer cell lines. The results showed improved cytotoxicity compared to free drugs, indicating enhanced therapeutic efficacy .

- Mechanism: The sustained release profile of the drug was attributed to the redox-responsive nature of the polymer backbone derived from L-Cystine NCA.

2.2. Antimicrobial Activity

- Polypeptides synthesized from L-Cystine NCA have shown antibacterial properties due to their ability to disrupt bacterial membranes. This activity is enhanced by functionalizing the polypeptides with hydrophilic or cationic groups .

3.1. Polymerization Kinetics

- Studies have demonstrated that catalysts like crown ethers accelerate the polymerization of NCAs, including L-Cystine NCA, by lowering activation energy and promoting efficient chain propagation .

- FTIR Analysis: The rapid conversion of NCAs into polypeptides was confirmed by monitoring changes in characteristic anhydride and amide peaks during polymerization .

3.2. Structural Influence

- The topology of poly(L-cysteine) significantly affects its self-assembly into nanostructures, influencing drug encapsulation efficiency and release profiles .

4. Data Summary

5. Future Directions

The versatility of L-Cystine NCA makes it a promising candidate for further research in:

- Developing advanced drug delivery systems with targeted release mechanisms.

- Exploring its potential in antimicrobial coatings for medical devices.

- Investigating its role in tissue engineering as a biocompatible scaffold material.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for L-Cystine N-carboxyanhydride (NCA), and how do polymerization conditions influence polypeptide homogeneity?

L-Cystine NCA is synthesized via the Leuchs method, involving cyclization of L-cystine with phosgene or triphosgene derivatives. The ring-opening polymerization (ROP) of NCAs, initiated by primary amines (e.g., hexylamine), is the standard method to produce polypeptides. Critical factors include strict anhydrous conditions to prevent premature hydrolysis and controlled temperature (0–25°C) to minimize side reactions like chain termination. Molecular weight homogeneity is achieved using living polymerization systems, such as transition-metal catalysts or zwitterionic initiators, which suppress chain-transfer reactions .

Q. How is L-Cystine NCA utilized as a cross-linking agent in synthetic polypeptide hydrogels, and what limitations exist in its application?

L-Cystine NCA introduces disulfide bonds during copolymerization with other NCAs (e.g., γ-benzyl-L-glutamate NCA), enabling redox-responsive hydrogels. However, its decomposition via β-elimination (forming dehydroalanine) and intramolecular cyclization (yielding 2,5-diketopiperazine) reduces available cross-linking sites, leading to inconsistent mechanical properties. Researchers should monitor reaction kinetics (e.g., via FTIR or NMR) to quantify residual NCA and adjust stoichiometry .

Q. What safety protocols are essential when handling L-Cystine NCA in laboratory settings?

L-Cystine NCA requires handling in a glovebox under inert gas (N₂/Ar) due to moisture sensitivity. Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Waste must be neutralized with ethanol or aqueous base before disposal. Decomposition products (e.g., CO, NOₓ) necessitate fume hood use during synthesis .

Advanced Research Questions

Q. How do decomposition pathways of L-Cystine NCA impact cross-linking efficiency, and what experimental strategies mitigate these side reactions?

Decomposition is accelerated by nucleophilic initiators (e.g., amines), leading to non-productive consumption of L-Cystine NCA. Mitigation strategies include:

- Alternative monomers : Replace L-Cystine NCA with L-homocysteine NCA, which lacks the β-hydrogen required for elimination .

- Low-temperature polymerization : Conduct ROP at ≤10°C to slow down side reactions.

- Protecting group optimization : Use tert-butylthio (StBu) groups for temporary disulfide protection, removed post-polymerization via reductive cleavage .

Q. What methodologies enable the synthesis of stimuli-responsive polypeptides using L-Cystine NCA, and how do secondary structures influence material properties?

L-Cystine NCA enables redox-responsive materials by incorporating disulfide bonds. For example:

- Thermoresponsive copolymers : Combine with NCAs bearing oligo(ethylene glycol) side chains to create LCST (lower critical solution temperature) behavior.

- pH-sensitive systems : Introduce lysine or histidine NCAs for charge transitions. Secondary structures (α-helix, β-sheet) are characterized via circular dichroism (CD) and XRD. α-Helical domains enhance mechanical strength, while β-sheets promote enzymatic degradation .

Q. How can researchers resolve contradictions in cross-linking efficiency data between L-Cystine NCA and its analogs?

Contradictions arise from varying initiator purity, solvent polarity (e.g., DMF vs. DMSO), and residual moisture. A systematic approach includes:

- Replicate experiments : Use standardized initiators (e.g., high-purity Ni(0) catalysts) and degassed solvents.

- Quantitative analysis : Employ SEC-MALS (size-exclusion chromatography with multi-angle light scattering) to compare molecular weight distributions.

- Comparative studies : Test L-Cystine NCA and L-homocysteine NCA under identical conditions to isolate decomposition effects .

Q. What advanced characterization techniques are critical for analyzing L-Cystine NCA-derived polymers, and how do they address structural heterogeneity?

- MALDI-TOF MS : Identifies cyclic byproducts (e.g., diketopiperazines) and quantifies chain-end fidelity.

- Solid-state NMR : Resolves secondary structure distribution in bulk materials.

- Rheology with redox stimuli : Measures disulfide bond reversibility by applying reducing agents (e.g., DTT) and monitoring modulus changes .

Q. Methodological Guidance

Q. How should experimental designs for L-Cystine NCA polymerization balance reproducibility and innovation?

- Control experiments : Include a reference polymerization (e.g., γ-benzyl-L-glutamate NCA) to benchmark initiator activity.

- Statistical planning : Use a factorial design to test variables (monomer ratio, temperature, initiator type) and apply ANOVA to identify significant factors .

- Data transparency : Report yields, dispersity (Đ), and characterization raw data in supplemental materials to enable replication .

Q. What strategies ensure ethical and rigorous reporting of L-Cystine NCA research?

- Cite primary sources : Prioritize peer-reviewed studies over patents or commercial databases.

- Acknowledge limitations : Explicitly state if decomposition byproducts were unquantified or if biocompatibility tests were omitted.

- Data repositories : Deposit synthetic protocols and characterization data in open-access platforms (e.g., Zenodo) .

Properties

Molecular Formula |

C8H8N2O6S2 |

|---|---|

Molecular Weight |

292.3 g/mol |

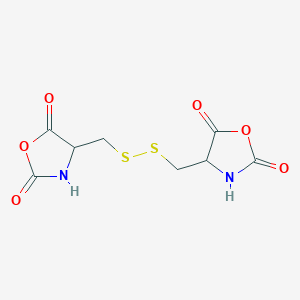

IUPAC Name |

4-[[(2,5-dioxo-1,3-oxazolidin-4-yl)methyldisulfanyl]methyl]-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C8H8N2O6S2/c11-5-3(9-7(13)15-5)1-17-18-2-4-6(12)16-8(14)10-4/h3-4H,1-2H2,(H,9,13)(H,10,14) |

InChI Key |

AJOSXZJYTSNNSS-UHFFFAOYSA-N |

Canonical SMILES |

C(C1C(=O)OC(=O)N1)SSCC2C(=O)OC(=O)N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.